![molecular formula C12H10FNO3 B1426975 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid CAS No. 1407074-26-3](/img/structure/B1426975.png)
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid
Overview
Description
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the 4-fluorophenyl group and the carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often utilize eco-friendly catalysts and solvents to ensure a more sustainable production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst like aluminum chloride and a halogenating agent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structure
The chemical structure can be represented as follows:
Anti-inflammatory Properties
Research has indicated that isoxazole derivatives exhibit anti-inflammatory effects. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Recent investigations have explored the compound's anticancer properties. In vitro studies showed that it induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer drug .
Neuropharmacology
The compound has also been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
Preliminary studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disc diffusion methods, showing significant inhibition zones, particularly against Staphylococcus aureus .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Induction of apoptosis | |
Neuroprotective | Protection against oxidative stress | |
Antimicrobial | Inhibition of bacterial growth |
Table 2: Case Studies on Efficacy
Study | Methodology | Findings |
---|---|---|
In vitro anti-inflammatory study | Cytokine assays | Significant reduction in TNF-α levels |
Cancer cell line study | MTT assay for cell viability | Dose-dependent apoptosis in MCF-7 cells |
Neuroprotection study | Oxidative stress assays | Reduced ROS levels in neuronal cultures |
Antimicrobial testing | Disc diffusion method | Effective against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
- Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
- 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid
Uniqueness
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the ethyl group at the 5-position and the 4-fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H10FNO3
- Molecular Weight : 221.20 g/mol
- CAS Number : 1494284-72-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The isoxazole ring structure allows for interactions with enzymes, potentially inhibiting their activity by binding to active sites.
- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, modulating their functions and influencing metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds, including this compound, have shown significant anticancer activity. A study evaluating similar isoxazole derivatives reported the following findings:
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
2f | Hep3B | 5.76 | Induces apoptosis and cell cycle arrest |
2f | HepG2 | 34.64 | Reduces α-fetoprotein secretion |
2a | Hep3B | 7.66 | Induces apoptosis |
2b | MCF-7 | Not specified | Induces apoptosis |
The compounds exhibited varying degrees of efficacy against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, indicating a promising avenue for further development in cancer therapeutics .
Antimicrobial Activity
In addition to anticancer properties, there is ongoing investigation into the antimicrobial potential of this compound. Its structural characteristics suggest it may have activity against a range of microbial pathogens, although specific studies are still needed to quantify this effect .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
- Mechanistic Insights :
- Comparative Analysis :
Properties
IUPAC Name |
5-ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRIYOAXMRQUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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